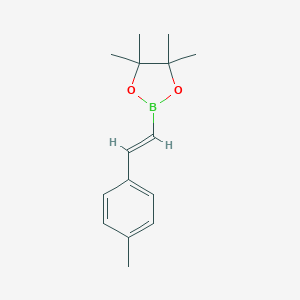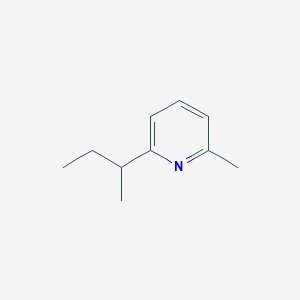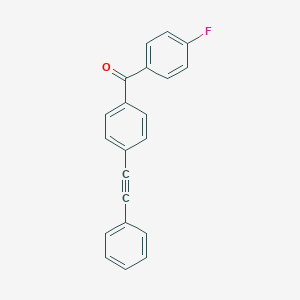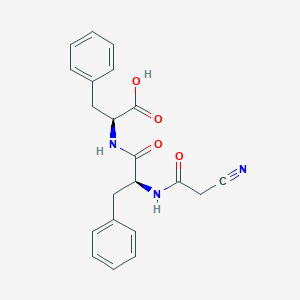
Angiotensin I-Converting Enzyme (ACE) Inactivator
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiotensin I-Converting Enzyme (ACE) inhibitors are medicines that help relax the veins and arteries to lower blood pressure . They prevent an enzyme in the body from producing angiotensin 2, a substance that narrows blood vessels, causing high blood pressure and forcing the heart to work harder .
Synthesis Analysis
ACE inhibitors can be obtained from various sources. For instance, they can be derived from the hydrolysis of food proteins . A study reported the method for purifying ACE inhibitors from the lees of traditional Chinese rice wine .Molecular Structure Analysis
The molecular mechanisms of chloride activation in ACE inhibitors have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .Chemical Reactions Analysis
ACE inhibitors produce vasodilation by inhibiting the formation of angiotensin II . This vasoconstrictor is formed by the proteolytic action of renin (released by the kidneys) acting on circulating angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis
The physical and chemical properties of ACE inhibitors can vary depending on their source and the method of their production .Wissenschaftliche Forschungsanwendungen
Cardiovascular Regulation and ACE
ACE plays a significant role in vascular tone regulation and cardiovascular health. It transforms the biologically inactive angiotensin I into the vasoconstrictor angiotensin II, while also inactivating the vasodilatory peptide bradykinin. This dual action contributes to the regulation of blood pressure and cardiovascular functions. The interaction between ACE, kinins, and nitric oxide (NO) is crucial for maintaining vascular homeostasis. Inhibitors of ACE can treat cardiovascular diseases by promoting the accumulation of kinins and inhibiting angiotensin II production, demonstrating the enzyme's central role in cardiovascular pathophysiology (Linz et al., 1999).
Athletic Performance and ACE I/D Genetic Polymorphism
The ACE I/D genetic polymorphism has been investigated as a biomarker for athletic performance. Studies suggest that variations in ACE levels and its enzymatic activity, influenced by the ACE gene's I/D polymorphism, might correlate with superior athletic performance. This relationship has been explored across different sports and ethnicities, indicating a potential for ACE polymorphisms to predict athletic prowess, though the evidence remains inconclusive and warrants further research (de Mello Costa & Slocombe, 2012).
ACE2 and Cardiovascular Disease
Recent findings have highlighted the cardioprotective and renoprotective roles of Angiotensin-converting enzyme 2 (ACE2), which acts counterregulatory to the effects of angiotensin II. ACE2's involvement in degrading angiotensin II to produce the vasodilator angiotensin 1-7 suggests its potential therapeutic applications for treating and managing cardiovascular diseases (Ingelfinger, 2009).
Novel Therapeutic Applications
The development of selective ACE inhibitors for treating various diseases beyond hypertension illustrates the enzyme's importance beyond cardiovascular regulation. For instance, ACE inhibitors' potential role in cancer treatment has been proposed, suggesting their ability to slow tumor growth by modulating the renin-angiotensin system. Additionally, ACE's role in the metabolism of bioactive peptides in insects presents a novel target for developing new insect growth regulators (Radin et al., 2018; Isaac et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPTZAOPMWDRV-ROUUACIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

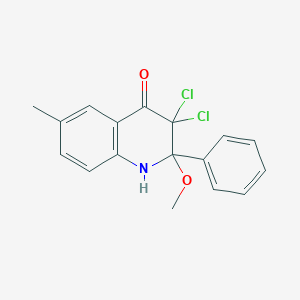
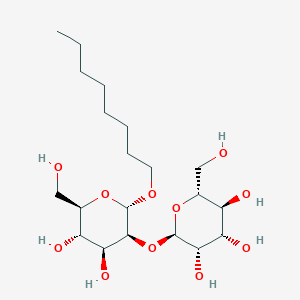
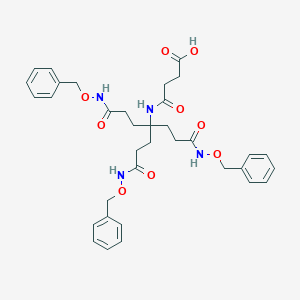
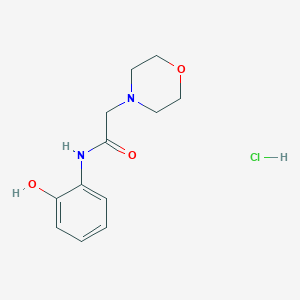
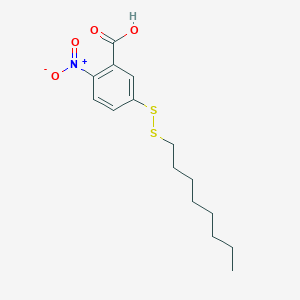
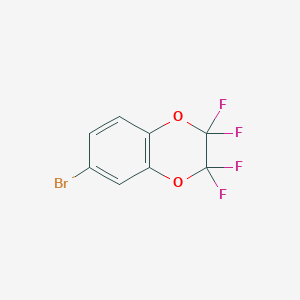
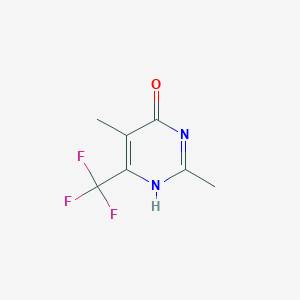
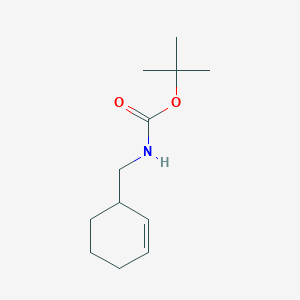
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)

